2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

Description

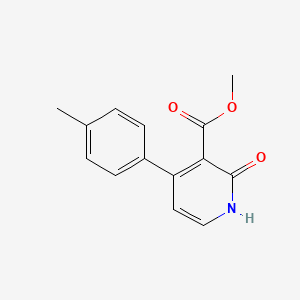

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester is a nicotinic acid derivative characterized by a hydroxy group at position 2, a p-tolyl (4-methylphenyl) substituent at position 4, and a methyl ester at the carboxylic acid position. This compound is utilized as a standard reagent in analytical chemistry and pharmaceutical research, particularly for quality control and impurity profiling . Its applications include serving as a reference material in chromatography and synthesis due to its aromatic and polar functional groups, which influence its solubility and reactivity .

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZUCBZLSWMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester typically involves the esterification of 2-Hydroxy-4-p-tolyl-nicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 2-Keto-4-p-tolyl-nicotinic acid methyl ester.

Reduction: Formation of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following methyl ester derivatives share structural or functional similarities with 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, differing in substituents that critically impact their physicochemical properties and applications:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Properties

Hydroxy vs. Chloro/Methoxy Groups: The -OH group in this compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like methanol or water . In contrast, the -Cl and -OCH₃ groups in 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester reduce polarity, favoring organic solvent compatibility and altering metabolic stability .

Aromatic vs. Sulfonamide Functionality: The p-tolyl group in the main compound contributes to lipophilicity, influencing chromatographic retention times in reverse-phase HPLC . The sulfonamido group in 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester introduces hydrogen-bond acceptor sites, making it useful in enzyme inhibition studies or as a synthetic intermediate .

Biological and Analytical Relevance: Compounds like p-Toluylic acid 4-(2-dimethylamino-1-cyclohexenyl ethyl) phenyl ester are tailored for impurity profiling due to their structural complexity, mimicking drug metabolites or degradation products .

Biological Activity

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester (also known as 2-Hydroxy-4-(p-tolyl)nicotinic acid methyl ester) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydroxyl group at the 2-position, a p-tolyl group at the 4-position, and a methyl ester group. The synthesis typically involves Fischer esterification, where 2-Hydroxy-4-p-tolyl-nicotinic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism through which this compound exerts its biological effects likely involves modulation of enzyme activity and interaction with cellular signaling pathways. The hydroxyl and ester groups are crucial for its reactivity and binding affinity to biological molecules.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting pain perception.

Comparative Studies

When compared to other nicotinic acid derivatives, such as 2-Hydroxy-4-methyl-nicotinic acid methyl ester and 2-Hydroxy-4-phenyl-nicotinic acid methyl ester, the p-tolyl group in this compound confers unique properties that enhance its biological activities.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Hydroxy-4-methyl-nicotinic acid methyl ester | Moderate | Low |

| 2-Hydroxy-4-phenyl-nicotinic acid methyl ester | Low | Moderate |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in treating conditions such as chronic inflammation and infections. For instance:

- Case Study on Chronic Inflammation : A study involving animal models of inflammation demonstrated that administration of the compound significantly reduced symptoms and markers of inflammation compared to control groups.

- Clinical Trials : Preliminary clinical trials are underway to assess its safety and efficacy in humans, particularly for conditions related to microbial infections and inflammatory diseases.

Q & A

Q. How should researchers design controlled studies to evaluate photostability for biomedical applications?

- Methodological Answer : Expose the compound to UV-Vis light (300–800 nm) in quartz cuvettes and monitor degradation via time-resolved UV spectroscopy. Compare degradation rates under inert (N₂) vs. aerobic conditions to assess oxidative pathways .

Methodological Notes

- Data Contradiction Analysis : Cross-disciplinary validation (e.g., crystallography + computational modeling) is critical for resolving structural ambiguities .

- Experimental Design : Use embedded mixed-methods frameworks (quantitative bioassays + qualitative mechanistic studies) to address complex research questions .

- Theoretical Frameworks : Link studies to conceptual models like QSAR (quantitative structure-activity relationships) to predict bioactivity and guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.